Tetramethylthiourea Exhibits Superior Oxidative Stability Over Thiourea in Catalytic Nitrosamine Formation
Tetramethylthiourea demonstrates a markedly different overall catalytic efficiency compared to unsubstituted thiourea in the formation of N-nitrosodimethylamine, despite having a similar intrinsic catalytic rate constant. The superior net performance of TMTU is attributed to its slower rate of decomposition under the reaction conditions [1].
| Evidence Dimension | Catalytic efficiency (net rate of nitrosamine formation) and decomposition rate |
|---|---|
| Target Compound Data | Slower decomposition rate |
| Comparator Or Baseline | Thiourea (TU): Faster decomposition rate, with kT values similar to TMTU (within a factor of ten) |
| Quantified Difference | The net rate of nitrosamine formation is higher for TMTU than for TU, primarily due to the faster decomposition of TU. |
| Conditions | Aqueous acetate buffer, pH 4.0, with dimethylamine and nitrite |
Why This Matters
This finding indicates that in applications where the thiourea derivative is consumed or degraded (e.g., as a sacrificial catalyst or additive), TMTU's enhanced stability leads to a sustained and more predictable performance profile, making it a more reliable choice for long-duration processes.
- [1] Masui, M., Ohmori, H., & Sayo, H. (1982). N-Nitrosodimethylamine Formation catalyzed by Alkylthioureas. A Kinetic Study. Chemical and Pharmaceutical Bulletin, 30(2), 593-597. View Source
